molecular formula C7H9NO B1167640 deacetylthymosin beta(7) CAS No. 114732-68-2

deacetylthymosin beta(7)

Cat. No.: B1167640
CAS No.: 114732-68-2
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetylthymosin beta(7) (deacetyl-Tβ7) is a peptide derivative of thymosin beta(7), characterized by the absence of an acetyl group at its N-terminal residue. Thymosins are a family of small, biologically active peptides involved in immune regulation, particularly T-cell maturation and function . Deacetyl-Tβ7 has been synthesized via solid-phase methods and studied for its immunomodulatory effects in uremic patients with cell-mediated immunodeficiency. Research indicates that deacetyl-Tβ7 enhances the impaired blastogenic response of T-lymphocytes, suggesting its role in restoring T-cell functionality in immunocompromised individuals . Its structure shares conserved residues with other thymosin beta variants, such as threonine and lysine, which are critical for interactions with immune cells .

Properties

CAS No.

114732-68-2

Molecular Formula

C7H9NO

Synonyms

deacetylthymosin beta(7)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Acetylation Status Key Structural Features Synthesis Method Immunological Effects Reference
Deacetyl-Tβ7 Deacetylated Conserved residues (Thr, Lys); substitution at position 12 Solid-phase synthesis Restores T-lymphocyte blastogenic response in uremic patients [1, 5]
Thymosin β4 acetate Acetylated N-terminal acetylation; 43-amino acid chain Recombinant synthesis with acetic anhydride Promotes wound healing and anti-inflammatory effects; used in clinical preparations [6, 9]
Deacetyl-Tβ12 Deacetylated Structural variation at position 12 Synthetic peptide synthesis Enhances B-lymphocyte function in uremia; no effect on T-cell blastogenesis [2]
Thymosin β8 Deacetylated Substitution at position 12 Isolation from natural sources Structural similarity to β7; hypothesized overlapping roles in T-cell regulation [1]
Thymosin β9 Deacetylated Similar residues to β7 and β8 Isolation from natural sources Potential immune modulation, but functional data limited [1]
Deacetyl-Tβ11 Deacetylated Not explicitly detailed Synthetic methods Improves T-lymphocyte function in common variable immunodeficiency [2]

Key Research Findings

Immunological Specificity: Deacetyl-Tβ7 uniquely targets T-lymphocyte blastogenesis, contrasting with deacetyl-Tβ12, which enhances B-cell function but lacks T-cell effects . This suggests that substitutions at position 12 (e.g., in β7 vs. β12) determine lymphocyte subset specificity. Thymosin β4 acetate, despite structural similarity, exhibits broader anti-inflammatory applications due to its acetylated form, which enhances stability and bioavailability .

Synthesis and Yield :

  • Deacetyl-Tβ7 is synthesized via solid-phase methods with high purity, whereas Thymosin β4 acetate requires recombinant expression followed by chemical acetylation (55% yield under acidic conditions) .
  • Natural isolation of β8 and β9 limits scalability compared to synthetic analogs like β7 and β12 .

Clinical Relevance: Deacetyl-Tβ7 and β11 show promise in addressing T-cell deficiencies in uremia and immunodeficiency, respectively . Acetylated forms (e.g., β4 acetate) are prioritized in therapeutic formulations due to prolonged half-life .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of deacetylthymosin beta(7)?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are primary tools for elucidating peptide structure. For NMR, use 2D experiments (e.g., COSY, NOESY) to resolve backbone and side-chain conformations. HRMS with electrospray ionization (ESI) ensures accurate molecular weight determination. Cross-validate results using circular dichroism (CD) spectroscopy to confirm secondary structure elements (e.g., α-helix, β-sheet) .
  • Validation : Implement quality assurance/quality control (QA/QC) protocols, including replicate runs and reference standards, to minimize instrumental drift and contamination .

Q. How can researchers quantify deacetylthymosin beta(7) in biological samples?

  • Assay Design : Enzyme-linked immunosorbent assay (ELISA) is widely used for quantification. Follow standardized protocols for plate preparation, sample dilution (e.g., 1:10 in PBS), and incubation (37°C for 1 hour). Ensure linearity by testing serial dilutions of a purified reference standard .
  • Troubleshooting : Address cross-reactivity by pre-adsorbing antibodies with structurally similar peptides. For low-abundance samples, employ signal amplification methods like chemiluminescent substrates .

Q. What are the common biological assays used to study deacetylthymosin beta(7)’s activity?

  • In Vitro Models : Use lymphocyte proliferation assays to evaluate immunomodulatory effects. Isolate primary T-cells from murine splenocytes and measure thymidine incorporation after 72-hour exposure to the peptide .
  • Controls : Include negative controls (e.g., untreated cells) and positive controls (e.g., concanavalin A-stimulated cells) to validate assay sensitivity .

Advanced Research Questions

Q. How should researchers design experiments to elucidate the mechanism of action of deacetylthymosin beta(7) in intracellular signaling pathways?

  • Hypothesis-Driven Approach : Use RNA sequencing (RNA-seq) or phosphoproteomics to identify differentially expressed genes or phosphorylated proteins in treated vs. untreated cells. Prioritize pathways like NF-κB or MAPK based on preliminary data .
  • Knockdown/Overexpression Models : Validate findings using CRISPR/Cas9-mediated gene knockout or siRNA silencing of candidate targets (e.g., actin-binding proteins) to establish causality .

Q. What strategies resolve contradictions in reported biological activities of deacetylthymosin beta(7) across studies?

  • Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines. Stratify results by experimental variables (e.g., cell type, peptide concentration) to identify confounding factors .
  • Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., ISO 17025 guidelines) to isolate methodological discrepancies .

Q. How can researchers optimize experimental conditions for studying deacetylthymosin beta(7) stability in physiological environments?

  • Degradation Profiling : Incubate the peptide in simulated biological fluids (e.g., serum, lysosomal extracts) and analyze degradation kinetics using LC-MS/MS. Adjust pH and temperature to mimic in vivo conditions .
  • Stabilization Strategies : Test excipients like polyethylene glycol (PEGylation) or cyclodextrins to enhance half-life. Monitor aggregation via dynamic light scattering (DLS) .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in deacetylthymosin beta(7) studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude biologically implausible data points .

Q. How should researchers address variability in peptide purity across synthesis batches?

  • Batch Testing : Perform reverse-phase HPLC with UV detection (214 nm) for purity assessment. Require ≥95% purity for experimental use .
  • Documentation : Adhere to FAIR data principles by publishing raw chromatograms and synthesis protocols in supplementary materials .

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